molecular formula C15H11N3O2 B14352163 2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol

2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol

Cat. No.: B14352163
M. Wt: 265.27 g/mol
InChI Key: CNELERICMWZVDT-MHWRWJLKSA-N
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Description

6-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound featuring a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves the cyclization of acyclic semicarbazide derivatives. Common reagents used in this process include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and polyphosphoric acid (PPA) . The reaction conditions often involve refluxing the reactants in an ethanol/water mixture .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

6-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

2-[(E)-(5-phenyl-1,3,4-oxadiazol-2-yl)iminomethyl]phenol

InChI

InChI=1S/C15H11N3O2/c19-13-9-5-4-8-12(13)10-16-15-18-17-14(20-15)11-6-2-1-3-7-11/h1-10,19H/b16-10+

InChI Key

CNELERICMWZVDT-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(O2)/N=C/C3=CC=CC=C3O

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)N=CC3=CC=CC=C3O

Origin of Product

United States

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